molecular formula C19H19ClF3NO2 B12732061 N-((2-Chlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine CAS No. 94593-32-5

N-((2-Chlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine

Cat. No.: B12732061
CAS No.: 94593-32-5
M. Wt: 385.8 g/mol
InChI Key: NAMXCXWWXANXNW-UHFFFAOYSA-N
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Description

N-((2-Chlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine is a complex organic compound characterized by the presence of chlorobenzoyl, ethyl, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the chlorobenzoyl intermediate: This step involves the reaction of 2-chlorobenzoic acid with suitable reagents to form the chlorobenzoyl chloride.

    Introduction of the ethyl and methyl groups: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkylating agents.

    Addition of the trifluoromethyl group: The trifluoromethyl group is typically introduced using trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely.

    Purification steps: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2-Chlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((2-Chlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((2-Chlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine involves its interaction with molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors or enzymes: This interaction can modulate the activity of these proteins, leading to various biological effects.

    Influencing cellular pathways: The compound may affect signaling pathways, gene expression, or metabolic processes within cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorobenzoyl)-N’-(3-(trifluoromethyl)phenyl)urea: Shares similar structural features but differs in the presence of a urea group.

    N’-[(2-Chlorobenzoyl)oxy]-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboximidamide: Contains an oxazole ring and carboximidamide group.

Uniqueness

N-((2-Chlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable for various applications.

Properties

CAS No.

94593-32-5

Molecular Formula

C19H19ClF3NO2

Molecular Weight

385.8 g/mol

IUPAC Name

[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 2-chlorobenzoate

InChI

InChI=1S/C19H19ClF3NO2/c1-3-24(26-18(25)16-9-4-5-10-17(16)20)13(2)11-14-7-6-8-15(12-14)19(21,22)23/h4-10,12-13H,3,11H2,1-2H3

InChI Key

NAMXCXWWXANXNW-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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